5-Bromo-3-fluorobenzene-1,2-diamine: A Technical Overview
5-Bromo-3-fluorobenzene-1,2-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of bromine, fluorine, and vicinal diamine functionalities on a benzene ring offers multiple reactive sites for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The incorporation of a fluorine atom can significantly influence the physicochemical properties of resulting compounds, potentially enhancing metabolic stability and binding affinity, which are critical parameters in drug discovery.[1] This technical guide provides a summary of the available chemical properties and safety information for 5-Bromo-3-fluorobenzene-1,2-diamine.
Chemical Properties
A summary of the known chemical properties of 5-Bromo-3-fluorobenzene-1,2-diamine is presented in the table below. It is important to note that while basic identifiers and some physical characteristics are available from chemical suppliers, crucial experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | [1][2] |
| Molecular Weight | 205.03 g/mol | [2] |
| CAS Number | 517920-69-3 | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Bromo-3-fluorobenzene-1,2-diamine are not available in the public domain. While some suppliers offer access to this data upon request, it is not openly published.[4] For reference, the general spectral regions for related compounds are discussed below:
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¹H NMR: Aromatic protons in phenylenediamine derivatives typically appear in the range of 6.0-7.5 ppm. The amino protons (-NH₂) would likely appear as a broad singlet. The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and fluorine substituents.
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¹³C NMR: Aromatic carbons in benzene derivatives resonate between 100 and 160 ppm. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms would be expected to show characteristic shifts and C-F coupling.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations would be expected in the fingerprint region below 1300 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Reactivity and Potential Applications
While specific experimental protocols for the synthesis and reactions of 5-Bromo-3-fluorobenzene-1,2-diamine are not detailed in the available literature, the reactivity can be inferred from the general behavior of o-phenylenediamines.
A primary application of o-phenylenediamines is in the synthesis of quinoxalines through condensation with α-dicarbonyl compounds. This reaction is a cornerstone in heterocyclic chemistry and provides a pathway to a class of compounds with diverse biological activities. The presence of the bromo and fluoro substituents on the phenylenediamine ring would likely influence the electronic properties and reactivity of the resulting quinoxaline derivatives, potentially leading to novel therapeutic agents.
The workflow for a typical quinoxaline synthesis is depicted below.
Caption: General workflow for the synthesis of quinoxaline derivatives.
The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine can improve metabolic stability, bioavailability, and binding affinity.[5] Therefore, 5-Bromo-3-fluorobenzene-1,2-diamine serves as a valuable starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.
Safety and Handling
Based on available safety data sheets, 5-Bromo-3-fluorobenzene-1,2-diamine is classified as a hazardous substance. The following is a summary of the key safety information:
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
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Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
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First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, remove to fresh air. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
5-Bromo-3-fluorobenzene-1,2-diamine is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its basic chemical identifiers and some safety information are available, a comprehensive public dataset of its physicochemical properties and detailed experimental protocols is currently lacking. Further research and publication of this data would be invaluable to the scientific community to fully exploit the potential of this compound in the development of novel drugs and materials. Researchers and drug development professionals are advised to obtain detailed analytical data directly from suppliers or through their own experimental characterization.
References
- 1. 5-Bromo-3-fluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 517920-69-3 Cas No. | 5-Bromo-3-fluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 4. 517920-69-3|5-Bromo-3-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. escientificsolutions.com [escientificsolutions.com]
